2-Ethyl-4-isopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-isopropylaniline, also known as 2-ethyl-4-(1-methylethyl)aniline, is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and isopropyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-isopropylaniline can be achieved through various methods. One common approach involves the alkylation of aniline derivatives. For instance, the Friedel-Crafts alkylation reaction can be employed, where aniline is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of nitro compounds followed by alkylation is another method used in large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-isopropylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-Ethyl-4-isopropylaniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-isopropylaniline depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding to receptor sites on cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylaniline
- 2-Isopropyl-4-methylaniline
- 2,6-Diisopropylaniline
Comparison
2-Ethyl-4-isopropylaniline is unique due to the specific positioning of its ethyl and isopropyl groups, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
126476-51-5 |
---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-ethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-8H,4,12H2,1-3H3 |
InChI Key |
ATBCQJVQEKHHNL-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(C)C)N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)C)N |
Synonyms |
Benzenamine, 2-ethyl-4-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.